
4-Amino-3,5-Dimethylphenol
Übersicht
Beschreibung
4-Amino-3,5-dimethylphenol is a chemical compound with the molecular formula C8H11NO . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .
Synthesis Analysis
The synthesis mechanism of this compound involves several steps. The process is monitored using Fourier transform infrared (FT-IR) spectroscopy . The data obtained from the IR is analyzed using a chemometric method known as independent component analysis (ICA), which determines the concentration profiles and the spectra of the reactant, intermediates, and product .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring with two methyl groups and one amino group attached to it . The compound has a molecular weight of 137.18 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 296.5±28.0 °C at 760 mmHg, and a flash point of 133.1±24.0 °C . It also has a molar refractivity of 42.0±0.3 cm3 and a molar volume of 122.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Amino-3,5-Dimethylphenol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Aminogruppe kann leicht modifiziert werden, um eine Vielzahl chemischer Strukturen zu erzeugen, was es nützlich für die Synthese von Farbstoffen, Pigmenten und Pharmazeutika macht. Die phenolische Hydroxylgruppe der Verbindung bietet auch Möglichkeiten für weitere Funktionalisierung, wie z. B. Etherifizierung oder Veresterung, was zur Entwicklung neuer Materialien mit gewünschten Eigenschaften führen kann .
Polymerchemie
In der Polymerchemie kann This compound verwendet werden, um neuartige Polymere mit verbesserten Eigenschaften zu erzeugen. Es kann als Monomer fungieren, das sowohl Amino- als auch phenolische Funktionalitäten in die Polymerketten einbringt. Diese Funktionalitäten können die thermische Stabilität, die mechanische Festigkeit und die chemische Beständigkeit der resultierenden Polymere verbessern, was wünschenswerte Eigenschaften für Hochleistungsmaterialien sind .
Korrosionsschutzmittel
Die Fähigkeit der Verbindung, sich an Metalloberflächen zu adsorbieren, macht sie zu einem Kandidaten für den Einsatz als Korrosionsschutzmittel. Ihre Molekülstruktur ermöglicht es ihr, eine Schutzschicht auf Metallen zu bilden, die Korrosionsprozesse verhindern oder verlangsamen kann. Diese Anwendung ist besonders relevant in Branchen, in denen die Metallkonservierung entscheidend ist, z. B. beim Bau von Schiffen und Lagertanks .
Antioxidantien
Aufgrund seiner phenolischen Struktur hat This compound das Potenzial als Antioxidans. Antioxidantien sind wichtig, um oxidativen Schaden in verschiedenen Materialien zu verhindern, darunter Kunststoffe, Gummi und Schmierstoffe. Die Verbindung könnte verwendet werden, um die Lebensdauer dieser Materialien zu verlängern, indem sie vor dem Abbau durch die Einwirkung von Sauerstoff und anderen reaktiven Spezies geschützt werden .
Analytische Chemie
In der analytischen Chemie kann This compound als Reagenz für den Nachweis von Metallionen verwendet werden. Seine Fähigkeit, mit Metallen zu chelieren, kann in kolorimetrischen Assays genutzt werden, bei denen das Vorhandensein bestimmter Metallionen zu einer Farbänderung führt. Diese Eigenschaft ist nützlich in der Umweltüberwachung und in Qualitätskontrollprozessen .
Biologische Studien
Die strukturelle Ähnlichkeit der Verbindung mit natürlichen phenolischen Verbindungen, die in lebenden Organismen vorkommen, deutet darauf hin, dass sie in biologischen Studien verwendet werden könnte. Sie könnte als Nachahmung oder Inhibitor natürlicher Prozesse dienen, an denen Phenole beteiligt sind, und so Einblicke in die Rolle dieser Verbindungen in biologischen Systemen liefern. Darüber hinaus könnte ihre Aminogruppe verwendet werden, um Biomoleküle oder fluoreszierende Markierungen für die Bioimaging-Zwecke anzubringen .
Safety and Hazards
4-Amino-3,5-dimethylphenol is harmful if swallowed or inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation .
Biochemische Analyse
Biochemical Properties
It is soluble in methanol , indicating that it may interact with other biomolecules in a cellular environment
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Amino-3,5-dimethylphenol over time in laboratory settings have not been extensively studied. It is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature
Eigenschaften
IUPAC Name |
4-amino-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWYXRHXGLFVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040272 | |
| Record name | 3,5-Dimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3096-70-6 | |
| Record name | 4-Amino-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S8G005MHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-3,5-dimethylphenol in the context of 2,6-dimethylaniline metabolism?
A: this compound (DMAP) is a key metabolite of 2,6-dimethylaniline (2,6-DMA) in humans. Research indicates that DMAP is the primary product formed during the in vitro oxidation of 2,6-DMA by human liver microsomes, specifically through the action of cytochrome P450 enzymes 2E1 and 2A6. [] This metabolic pathway is particularly important because 2,6-DMA is classified as a potential human carcinogen, and understanding its metabolic fate is crucial for assessing potential health risks.
Q2: The research mentions the formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA) alongside DMAP. How are these two metabolites connected?
A: While DMAP is the major metabolite observed at higher concentrations of 2,6-DMA, N-(2,6-dimethylphenyl)hydroxylamine (DMHA) becomes a significant product at lower, nanomolar concentrations. [] Interestingly, the study revealed that DMHA can rearrange into DMAP. This rearrangement is catalyzed by cytochrome P450 2E1 and human liver microsomes, even without the need for NADPH. [] This suggests a potential pathway where DMHA, formed during 2,6-DMA metabolism, can be further converted into DMAP.
Q3: How does the structure of this compound influence its properties?
A: A study investigating sterically congested molecules provides insights into the structural characteristics of this compound (DMAP). The crystal structure of N-(2,2,5,5-tetramethylcyclopentylidene)-4-amino-3,5-dimethylphenol, a derivative of DMAP, reveals the influence of steric hindrance on the molecule. [] The presence of bulky substituents around the C=N double bond leads to "front strain", causing widening of bond angles to accommodate the spatial constraints. [] This understanding of DMAP's structural features and how they adapt to steric hindrance can be valuable for researchers exploring its interactions with enzymes and other biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

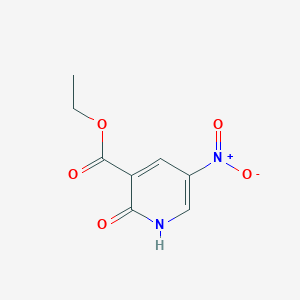
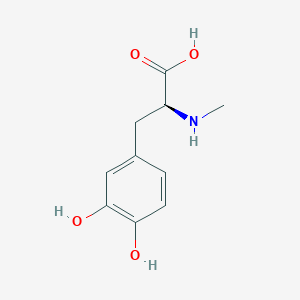


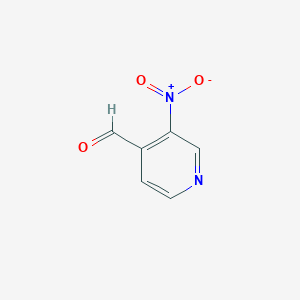
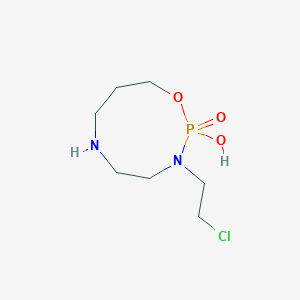

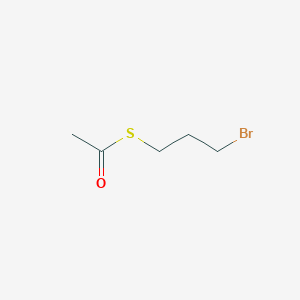




![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)